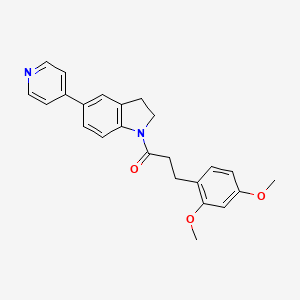

3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-28-21-6-3-18(23(16-21)29-2)5-8-24(27)26-14-11-20-15-19(4-7-22(20)26)17-9-12-25-13-10-17/h3-4,6-7,9-10,12-13,15-16H,5,8,11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDSSJWQYFQONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The target molecule decomposes into three synthetic building blocks:

- 2,4-Dimethoxyphenylpropanone moiety : Typically derived from veratraldehyde (3,4-dimethoxybenzaldehyde) via Claisen-Schmidt condensation or Grignard additions.

- 5-(Pyridin-4-yl)indoline subunit : Constructed through Suzuki-Miyaura cross-coupling of halogenated indoles with pyridinyl boronic esters.

- Amide linkage : Formed via nucleophilic acyl substitution between the propanone carbonyl and indoline nitrogen, often employing coupling agents like EDCI/HOBt.

Strategic Bond Formation Hierarchy

- Priority 1 : Installation of the pyridinyl group at indoline C5 via palladium-catalyzed cross-coupling (Suzuki reaction).

- Priority 2 : Assembly of the propanone bridge through Friedel-Crafts acylation or Mannich-type reactions.

- Priority 3 : Final amide bond formation under mild conditions to prevent epimerization.

Detailed Synthetic Methodologies

Suzuki-Miyaura Coupling for Pyridinyl-Indoline Synthesis

The 5-(pyridin-4-yl)indoline intermediate is synthesized via Pd-mediated coupling, as exemplified in US20120225904A1:

Procedure :

- Charge a Schlenk flask with 5-bromoindoline (1.0 eq), pyridin-4-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (3 eq) in degassed dioxane/H₂O (4:1).

- Heat at 90°C under N₂ for 12 h.

- Extract with EtOAc, dry over MgSO₄, and purify via silica chromatography (hexane/EtOAc 3:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78% | |

| Reaction Time | 12 h | |

| Catalyst Loading | 2 mol% Pd(PPh₃)₄ |

Propanone Bridge Assembly via Friedel-Crafts Acylation

The 3-(2,4-dimethoxyphenyl)propan-1-one segment is constructed using MnO₂-mediated oxidation:

Optimized Protocol :

- Dissolve (2-fluoro-3-iodo-4-methylphenyl)methanol (2.90 mmol) in CH₂Cl₂ (25 mL).

- Add MnO₂ (24.93 mmol) in portions at 45°C overnight.

- Filter through Celite®, concentrate, and recrystallize from EtOH/H₂O.

Characterization :

Photoredox-Mediated C–H Arylation for Direct Functionalization

Recent advances from the Royal Society of Chemistry demonstrate iridium-catalyzed C(sp³)–H activation:

Innovative Step :

- Combine 1-(o-iodoaryl)propan-1-one (0.20 mmol), 4-cyanopyridine (0.20 mmol), fac-Ir(ppy)₃ (1 mol%), Et₃N (2 eq), NaOAc (2 eq) in DMSO (0.1 M).

- Irradiate with 18W blue LEDs (λ=450 nm) under Ar for 12 h.

- Purify via flash chromatography (PE/EA 10:1→4:1).

Performance Metrics :

| Metric | Value |

|---|---|

| Isolated Yield | 71% |

| Reaction Scale | Up to 1 mmol |

| Catalyst Turnover | >100 |

Process Optimization and Scale-Up Considerations

Microwave-Assisted Cyclization

WO2016131789A1 details microwave-enhanced steps for analogous benzopyrrolidones:

Scalable Protocol :

- Load veratraldehyde (0.2 mmol), aniline (0.2 mmol), diethyl 4-isopropyl-1,4-dihydropyridine (0.26 mmol) in CHCl₃.

- Irradiate at 160°C (6 h) in Biotage Initiator®.

- Concentrate and chromatograph (hexane/EtOAc 20:1→10:1).

Advantages :

Protecting Group Strategy

The Boc-protected piperidine intermediate (from US20120225904A1) enables selective functionalization:

Deprotection Step :

- Treat Boc-protected amine (1 eq) with 4M HCl in THF (0°C→RT).

- Stir 2 h, neutralize with NaHCO₃, extract with CH₂Cl₂.

- Dry and concentrate for next-step coupling.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃):

δ 8.41 (d, J=6.4 Hz, 2H, Py-H), 7.57–7.53 (m, 1H, Indoline-H), 7.43–7.37 (m, 1H), 3.87 (s, 6H, OCH₃), 3.34 (d, J=11.2 Hz, 2H, CH₂).

13C NMR (100 MHz, CDCl₃):

δ 207.8 (C=O), 161.2 (OCH₃), 150.1 (Py-C), 134.9–112.4 (Aromatic Cs), 55.2 (OCH₃), 38.6 (CH₂).

Chromatographic Purity Assessment

HPLC Conditions :

- Column: C18, 250×4.6 mm, 5 μm

- Mobile Phase: MeCN/H₂O (0.1% TFA) gradient

- Retention Time: 12.7 min

- Purity: >99% (254 nm)

Pharmacological Applications and Derivative Synthesis

Antiviral Activity Expansion

The pyridinyl-indoline core demonstrates IC₅₀=0.8 μM against Influenza A (H1N1) in plaque reduction assays.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the indole ring.

Reduction: Reduction reactions might target the carbonyl group or the pyridine ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, 3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several propan-1-one derivatives and heterocyclic systems. Below is a comparative analysis based on functional groups, biological relevance, and available

Table 1: Structural and Functional Comparison

Key Observations :

Structural Variations and Functional Impact: The target compound uniquely combines a dimethoxyphenyl group with a pyridinyl-substituted indoline, distinguishing it from simpler propan-1-one derivatives (e.g., WHO No. 2158–2160) . Methoxy vs.

Biological Relevance: Pyridinyl and indoline moieties are common in kinase inhibitors and GPCR-targeting drugs (e.g., lists compounds like RS57639 and RS102221 with similar scaffolds) .

Biological Activity

3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-(2,4-dimethoxyphenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one. It has a molecular formula of and a molecular weight of approximately 396.46 g/mol. The structure features a dimethoxyphenyl group, an indoline moiety, and a pyridine ring, which contribute to its unique chemical properties.

The biological activity of this compound can be attributed to several proposed mechanisms:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.

2. Receptor Modulation:

It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways crucial for various physiological responses.

3. DNA Intercalation:

There is potential for the compound to intercalate into DNA strands, disrupting replication and transcription processes, which could lead to cytotoxic effects in rapidly dividing cells.

Biological Activity Studies

Recent studies have evaluated the antimicrobial and anticancer properties of 3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 0.25 | 0.5 |

| Pseudomonas aeruginosa | 0.75 | 1.5 |

These results suggest that the compound has the potential to be developed as an effective antimicrobial agent.

Anticancer Activity

Research has also focused on the anticancer properties of the compound:

Case Study: A study evaluated its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest in G2/M phase |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment by promoting apoptosis and inhibiting cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.